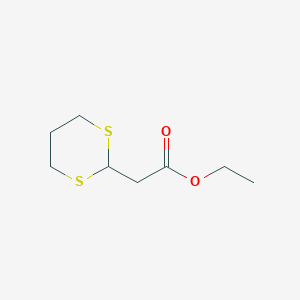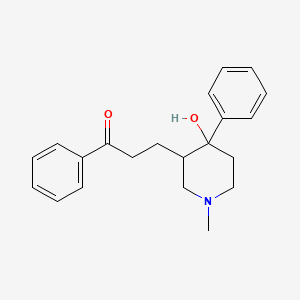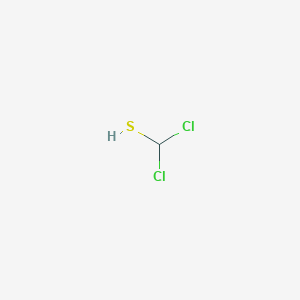
Dichloromethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethanethiol, also known as methylene dichloride thiol, is an organosulfur compound with the chemical formula CH₂Cl₂S. It is characterized by the presence of two chlorine atoms and one sulfur atom bonded to a central carbon atom. This compound is known for its distinctive odor and is used in various chemical processes due to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Dichloromethanethiol can be synthesized through several methods. One common approach involves the reaction of methylene chloride (dichloromethane) with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methanethiol. This process involves the introduction of chlorine gas to methanethiol, resulting in the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out in a controlled environment to prevent the formation of unwanted by-products.
化学反応の分析
Types of Reactions: Dichloromethanethiol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of methanethiol or other sulfur-containing compounds.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethiol and other sulfur derivatives.
Substitution: Hydroxylated or aminated derivatives of this compound.
科学的研究の応用
Dichloromethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of pesticides, pharmaceuticals, and other chemical products.
作用機序
The mechanism of action of dichloromethanethiol involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, making this compound a valuable tool in biochemical research.
類似化合物との比較
Methanethiol (CH₃SH): A simpler thiol with one sulfur atom bonded to a methyl group.
Dichloromethane (CH₂Cl₂): A related compound without the sulfur atom, used primarily as a solvent.
Chloromethanethiol (CH₂ClSH): A compound with one chlorine and one sulfur atom bonded to a central carbon atom.
Uniqueness: Dichloromethanethiol is unique due to the presence of both chlorine and sulfur atoms, which confer distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
特性
IUPAC Name |
dichloromethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2S/c2-1(3)4/h1,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTJSBGBHDESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596991 |
Source


|
| Record name | Dichloromethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65310-39-6 |
Source


|
| Record name | Dichloromethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
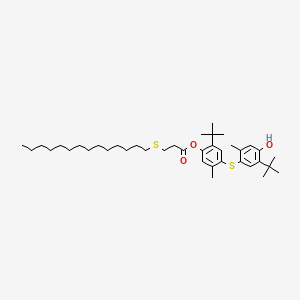
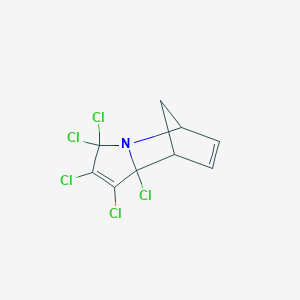
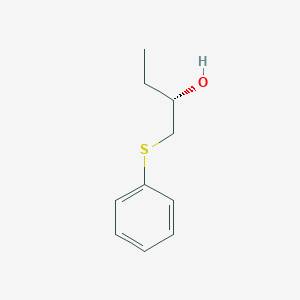
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
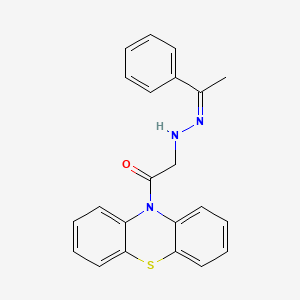
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
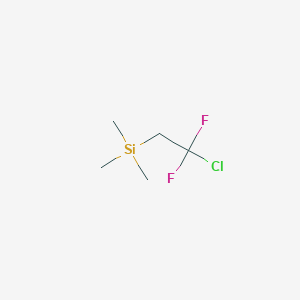

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

